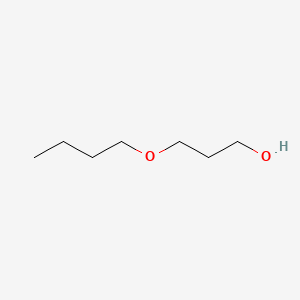
AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopropyl terminated polydimethylsiloxane is a type of organosilicon compound that features a polydimethylsiloxane backbone terminated with aminopropyl groups. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity . It is widely used in various industrial applications due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopropyl terminated polydimethylsiloxane can be synthesized through several methods. One common approach involves the reaction of polydimethylsiloxane with aminopropyltriethoxysilane. This reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts . Another method involves the ring-opening polymerization of cyclic siloxanes followed by end-capping with aminopropyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as heating, solvent addition, and purification to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Aminopropyl terminated polydimethylsiloxane undergoes various chemical reactions, including:
Substitution Reactions: The aminopropyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: These reactions can occur with other silanes or siloxanes to form cross-linked networks.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silanes, isocyanates, and epoxides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include cross-linked siloxane networks, polyureas, and polyurethanes. These products are valued for their enhanced mechanical and thermal properties .
Scientific Research Applications
Aminopropyl terminated polydimethylsiloxane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aminopropyl terminated polydimethylsiloxane involves its ability to form strong bonds with various substrates through its aminopropyl groups. These groups can interact with other molecules via hydrogen bonding, covalent bonding, and electrostatic interactions. This compound’s unique structure allows it to enhance the mechanical and thermal properties of the materials it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
Bis(3-aminopropyl) terminated polydimethylsiloxane: This compound has two aminopropyl groups at each end of the polydimethylsiloxane chain.
Aminoalkylsiloxanes: These compounds feature aminoalkyl groups attached to the siloxane backbone.
Uniqueness
Aminopropyl terminated polydimethylsiloxane is unique due to its specific functionalization with aminopropyl groups, which provides it with distinct reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
Properties
IUPAC Name |
dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi.C2H6OSi/c1-8(2,7)5-3-4-6;1-4(2)3/h7H,3-6H2,1-2H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFZZVBTQSOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(CCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)
![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)



![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)






